

# The Dichotomous Nature of GR231118: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of **GR231118**, a potent and selective peptide analog of the C-terminus of neuropeptide Y (NPY). **GR231118** is a valuable pharmacological tool due to its dual activity as a high-affinity antagonist of the neuropeptide Y Y1 receptor and a potent agonist of the neuropeptide Y Y4 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NPY receptor pharmacology and related therapeutic areas.

#### **Chemical Structure of GR231118**

**GR231118**, also known as 1229U91, is a dimeric peptide with a cyclic structure. Its chemical formula is C110H170N34O24, and it has a molecular weight of 2352.77 g/mol . The sequence of each monomer is (Ile,Glu,Pro,Dpr,Tyr,Arg,Leu,Arg,Tyr-NH2), with an amide bridge connecting the two monomers in a cyclic (2,4'),(2',4)-diamide fashion.

## Structure-Activity Relationship and Biological Activity

**GR231118** exhibits a complex pharmacological profile, acting as a potent antagonist at Y1 receptors while simultaneously displaying potent agonism at Y4 receptors. This dual activity,



along with its weaker interactions with other NPY receptor subtypes, underscores the subtle structural determinants that govern ligand-receptor interactions within the NPY system.

## **Quantitative Biological Data**

The biological activities of **GR231118** and its analogs at various human and rat NPY receptor subtypes are summarized in the table below. The data is presented as pKi (negative logarithm of the inhibition constant), pA2 (negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response), and pEC50 (negative logarithm of the half-maximal effective concentration).



| Compoun<br>d  | Receptor<br>Subtype | Species          | Activity<br>Type | pKi  | pA2  | pEC50 |
|---------------|---------------------|------------------|------------------|------|------|-------|
| GR231118      | Y1                  | Human            | Antagonist       | 10.2 | 10.5 | -     |
| Y1            | Rat                 | Antagonist       | 10.4             | 10.0 | -    |       |
| Y2            | Human               | Weak<br>Agonist  | -                | -    | <6.0 |       |
| Y2            | Rat                 | Weak<br>Agonist  | -                | -    | <6.0 |       |
| Y4            | Human               | Agonist          | 9.6              | -    | 8.6  |       |
| Y5            | Human               | Weak<br>Agonist  | -                | -    | 6.1  |       |
| Y5            | Rat                 | Weak<br>Agonist  | -                | -    | <6.0 |       |
| Y6            | Mouse               | High<br>Affinity | 8.8              | -    | -    |       |
| BW1911U9<br>0 | Y1                  | Human            | Antagonist       | 8.3  | 7.1  | -     |
| Y4            | Human               | Agonist          | 8.3              | -    | 6.8  |       |
| T-190         | Y1                  | Human            | Antagonist       | 6.5  | 5.8  | -     |
| Y4            | Human               | Agonist          | 7.7              | -    | 6.3  |       |
| T-241         | Y1                  | Human            | Antagonist       | 6.8  | 6.5  | -     |
| Y4            | Human               | Agonist          | 8.3              | -    | 6.6  |       |

Data compiled from publicly available pharmacological studies.

### **Key Structural Determinants for Activity**

The structure-activity relationship of C-terminal NPY analogs like **GR231118** is highly dependent on specific amino acid residues and the overall conformation.



- Dimeric Structure: The dimeric nature of **GR231118** is a critical feature contributing to its high affinity and potency, particularly at the Y1 receptor. This suggests that the molecule may simultaneously engage with two receptor units or possess an extended binding surface that enhances its interaction with a single receptor.
- C-terminal Residues: The C-terminal region of NPY is crucial for receptor recognition and activation. For Y1 receptor affinity, a C-terminal turn structure is thought to be important. Key residues such as Arginine at position 33 (Arg33) and Arg35 are critical for high-affinity binding.
- Selectivity: The subtle differences in the amino acid sequences of the Y1 and Y4 receptors are exploited by GR231118 to elicit opposite effects. While the exact residues responsible for this functional switch are not fully elucidated, it is clear that the C-terminal portion of the peptide is sufficient for Y4 receptor activation but not for Y1 receptor activation, where it acts as an antagonist. The analogs BW1911U90, T-190, and T-241, which are also C-terminal NPY analogs, exhibit a similar pattern of Y1 antagonism and Y4 agonism, albeit with lower potencies compared to GR231118.

## **Signaling Pathways**

**GR231118** modulates distinct downstream signaling cascades through its interaction with NPY Y1 and Y4 receptors.

#### **NPY Y1 Receptor Signaling Pathway**

The NPY Y1 receptor is primarily coupled to Gi/o proteins. Its activation by endogenous NPY, or its blockade by antagonists like **GR231118**, influences multiple intracellular signaling pathways. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC) and calcium/calmodulin-dependent kinase II (CaMKII). These pathways can ultimately converge on the mitogen-activated protein kinase (MAPK) cascade, specifically activating extracellular signal-regulated kinases 1 and 2 (ERK1/2).





Click to download full resolution via product page

NPY Y1 Receptor Signaling Cascade

### **NPY Y4 Receptor Signaling Pathway**

Similar to the Y1 receptor, the NPY Y4 receptor is also coupled to Gi/o proteins, and its activation by agonists like **GR231118** leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. In certain cell types, the Y4 receptor has also been shown to couple to Gq proteins, which would activate the PLC-IP3-Ca<sup>2+</sup> pathway.





Click to download full resolution via product page

NPY Y4 Receptor Signaling Cascade

### **Experimental Protocols**

The following are generalized protocols for key experiments used to characterize the structure-activity relationship of **GR231118** and its analogs.

### Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of unlabeled compounds, such as **GR231118** analogs, by measuring their ability to displace a radiolabeled ligand from the target receptor.

#### Materials:

- Cell membranes expressing the NPY receptor of interest (Y1, Y2, Y4, or Y5).
- Radioligand (e.g., [1251]-PYY or [1251]-**GR231118**).



- Unlabeled competitor compounds (GR231118 and its analogs).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation cocktail.
- Scintillation counter.

#### Procedure:

- Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-50  $\mu$  g/well .
- Assay Setup: In a 96-well plate, add in the following order:
  - $\circ$  50  $\mu$ L of binding buffer (for total binding) or a high concentration of a non-specific ligand (e.g., 1  $\mu$ M unlabeled NPY, for non-specific binding).
  - 50 μL of various concentrations of the competitor compound (e.g., GR231118 analog).
  - 50 μL of radioligand at a concentration close to its Kd.
  - 100 μL of the membrane preparation.
- Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.



Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Functional Assay: Inhibition of Forskolin-Stimulated cAMP Formation

This protocol is used to determine the functional activity (agonist or antagonist) of compounds at Gi/o-coupled receptors by measuring their effect on intracellular cAMP levels.

#### Materials:

- Cells expressing the NPY receptor of interest (e.g., CHO or HEK293 cells).
- Forskolin.
- Test compounds (GR231118 and its analogs).
- IBMX (a phosphodiesterase inhibitor).
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
- · Cell culture medium.

#### Procedure:

- Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.
- Pre-incubation: Wash the cells with serum-free medium and pre-incubate with 100 μM IBMX for 15-30 minutes at 37°C.
- Treatment:
  - For Agonist Testing: Add various concentrations of the test compound (e.g., GR231118)
     and a fixed concentration of forskolin (e.g., 10 μM).



- For Antagonist Testing: Add a fixed concentration of a known agonist (e.g., NPY) in the
  presence of various concentrations of the test compound (e.g., GR231118), followed by
  the addition of forskolin.
- Incubation: Incubate the plate for 15-30 minutes at 37°C.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis:
  - For Agonists: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.
  - For Antagonists: Plot the response to the fixed agonist concentration against the logarithm
    of the antagonist concentration to determine the IC50 value. Calculate the pA2 value to
    quantify the antagonist potency.





Click to download full resolution via product page

General Experimental Workflow

## Conclusion







**GR231118** stands out as a remarkable pharmacological agent with a dual personality, acting as a potent NPY Y1 receptor antagonist and a potent NPY Y4 receptor agonist. Its complex structure-activity relationship, rooted in its dimeric nature and specific amino acid sequence, provides a fascinating case study in the molecular determinants of ligand-receptor interactions. The detailed understanding of its SAR, coupled with robust experimental protocols, will continue to facilitate the exploration of the NPY system and the development of novel therapeutics targeting NPY receptors for a range of physiological and pathological conditions.

• To cite this document: BenchChem. [The Dichotomous Nature of GR231118: A Deep Dive into its Structure-Activity Relationship]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549500#structure-activity-relationship-of-gr231118]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com